An In-depth Technical Guide to Ethyl 2-acetoxy-2-methylacetoacetate (CAS 25409-39-6): Synthesis, Reactivity, and Applications
An In-depth Technical Guide to Ethyl 2-acetoxy-2-methylacetoacetate (CAS 25409-39-6): Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-acetoxy-2-methylacetoacetate, a versatile chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth insights into its properties, synthesis, and practical applications.
Section 1: Core Molecular Profile and Physicochemical Properties
Ethyl 2-acetoxy-2-methylacetoacetate, with the CAS number 25409-39-6, is a multifunctional organic compound.[1] Its structure is distinguished by a quaternary carbon atom substituted with an ethyl ester, an acetoxy group, a methyl group, and an acetyl group.[1] This unique arrangement of functional groups dictates its chemical behavior and utility in synthesis.[1]
Table 1: Physicochemical Properties of Ethyl 2-acetoxy-2-methylacetoacetate
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol [1] |
| Physical State | Liquid[1] |
| Density | 1.115 g/cm³ (or 1.079 g/mL at 25 °C)[1][2] |
| Boiling Point | 257.1°C at 760 mmHg; 80-84 °C at 1 mmHg[1][2] |
| Flash Point | 103.9°C (219.2°F) - closed cup[1] |
| Refractive Index | n20/D 1.428[2] |
| EC Number | 246-951-7 |
The presence of multiple oxygen-containing functional groups results in significant intermolecular forces, such as dipole-dipole interactions, which explains its relatively high boiling point.[1]
Section 2: Synthesis and Purification
The primary route for synthesizing Ethyl 2-acetoxy-2-methylacetoacetate involves the oxidation of a precursor.[1] Historical methods have utilized lead(IV) acetate in a benzene solvent at temperatures between 35-40°C.[1] This approach is a classic method for introducing an acetoxy group at a specific carbon atom.[1]
The synthesis can be visualized as a multi-step process, beginning with the selection of the appropriate starting materials and culminating in a purified final product.
Caption: Generalized workflow for the synthesis of Ethyl 2-acetoxy-2-methylacetoacetate.
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Step 1: Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve the starting material, ethyl 2-methylacetoacetate, in anhydrous benzene.
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Step 2: Reagent Addition: Gradually add lead(IV) acetate to the stirred solution while maintaining the temperature between 35-40°C. The reaction is exothermic and may require an ice bath for temperature control.
-
Step 3: Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Step 5: Washing and Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Step 6: Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
The crude product is typically purified by vacuum distillation to yield the final, high-purity Ethyl 2-acetoxy-2-methylacetoacetate.[2] The fraction boiling at 80-84 °C under a pressure of 1 mmHg is collected.[2]
Section 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of Ethyl 2-acetoxy-2-methylacetoacetate is governed by its diverse functional groups:[1]
-
Ester Group: Susceptible to hydrolysis, transesterification, and aminolysis.[1]
-
Ketone Group: Can undergo nucleophilic addition reactions.[1]
-
Acetoxy Group: Functions as a potential leaving group in substitution reactions.[1]
A key application of this compound is its hydrolysis to produce 2-acetolactate.[2] This reaction is typically carried out using a base such as sodium hydroxide.[2]
The hydrolysis of the ethyl ester proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of base-catalyzed hydrolysis of the ester group.
Section 4: Applications in Research and Development
Ethyl 2-acetoxy-2-methylacetoacetate serves as a valuable building block in organic synthesis.[1] Its primary applications are found in laboratory settings for the preparation of more complex molecules, including specialized esters.[1]
One notable application is in the preparation of 2-acetolactate through hydrolysis with sodium hydroxide.[2] This compound is also utilized in the study of thermophilic bacteria, such as Geobacillus sp., for the production of acetoin and 2,3-butanediol.[3] These chemicals have various industrial applications.
The conversion of Ethyl 2-acetoxy-2-methylacetoacetate to valuable bioproducts can be illustrated as follows:
Caption: Pathway from Ethyl 2-acetoxy-2-methylacetoacetate to bioproducts.
Section 5: Safety and Handling
Appropriate safety precautions must be observed when handling Ethyl 2-acetoxy-2-methylacetoacetate. It is classified as a combustible liquid.
Table 2: GHS Hazard Information for the Precursor, Ethyl 2-methylacetoacetate
| Hazard Statement | Description |
| H227 | Combustible liquid[4][5] |
| H315 | Causes skin irritation[4] |
| H319 / H320 | Causes serious eye irritation[4][5] |
| H335 | May cause respiratory irritation[4] |
Note: This data is for a closely related precursor molecule and should be considered as indicative for handling Ethyl 2-acetoxy-2-methylacetoacetate until a specific safety data sheet is consulted.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Lab coat.
Storage: Store in a well-ventilated place.[5] Keep the container tightly closed in a dry and cool environment.
First Aid Measures:
-
After Inhalation: Move to fresh air. If symptoms persist, consult a doctor.
-
After Skin Contact: Wash off with soap and plenty of water.[6]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Section 6: Conclusion
Ethyl 2-acetoxy-2-methylacetoacetate is a chemical intermediate with a unique structural framework that provides it with versatile reactivity. Its synthesis, while requiring careful control of reaction conditions, is well-established. The compound's utility is demonstrated in its application as a precursor for other valuable chemicals, particularly in the realm of biocatalysis and fine chemical synthesis. Adherence to proper safety and handling protocols is essential when working with this and related compounds. This guide serves as a foundational resource for researchers and professionals seeking to leverage the synthetic potential of Ethyl 2-acetoxy-2-methylacetoacetate.
References
-
Chem-Impex. Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate.
-
Vulcanchem. Ethyl 2-acetoxy-2-methylacetoacetate - 25409-39-6.
-
The Good Scents Company. ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester.
-
National Center for Biotechnology Information. Ethyl 2-methylacetoacetate. PubChem Compound Database.
-
Benchchem. A Spectroscopic Comparison of Ethyl 2-Methylacetoacetate and Its Derivatives: A Guide for Researchers.
-
Sigma-Aldrich. Ethyl 2-acetoxy-2-methylacetoacetate 97 25409-39-6.
-
Benchchem. Ethyl 2-methylacetoacetate | 609-14-3.
-
ResearchGate. Conversion of ethyl 2-acetoxy-2-methylacetoacetate into -acetolactate...
-
ChemicalBook. ETHYL 2-ACETOXY-2-METHYLACETOACETATE | 25409-39-6.
-
YouTube. Acetoacetic Ester Synthesis Reaction Mechanism.
-
Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 2-Methylacetoacetate 609-14-3.
-
Organic Syntheses. Acetoacetic acid, ethyl ester.
-
TCI Chemicals. Ethyl 2-Methylacetoacetate 609-14-3.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications.
-
ACS Publications. Synthesis of γ-Acetoxy β-Keto Esters Through Regioselective Hydration of γ-Acetoxy-α,β-alkynoates. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
-
Thieme. One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
-
BLD Pharm. Ethyl 2-acetoxy-2-methyl-3-oxobutanoate | 25409-39-6.
-
Cayman Chemical. Safety Data Sheet.
-
ECMDB. Ethyl-2-methylacetoacetate (ECMDB20553) (M2MDB001358).
-
YouTube. METHYL ACETOACETATE SYNTHESIS.
-
The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones.
-
FUJIFILM Wako Pure Chemical Corporation. Ethyl 2-acetoxy-2-methylacetoacetate.
-
Sigma-Aldrich. SAFETY DATA SHEET.
- Castrol. SAFETY DATA SHEET. [URL: https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C352E4A71A75B46080258A320054F118/ File/270225.pdf)
-
Spectrum Chemical. SAFETY DATA SHEET.
Sources
- 1. Ethyl 2-acetoxy-2-methylacetoacetate (25409-39-6) for sale [vulcanchem.com]
- 2. ETHYL 2-ACETOXY-2-METHYLACETOACETATE | 25409-39-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-methylacetoacetate | C7H12O3 | CID 701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-Methylacetoacetate | 609-14-3 | TCI AMERICA [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
